

Head-to-Head Comparison: MS-245 vs. Lu AE58054 (Idalopirdine)

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Compound of Interest

Compound Name: MS-245

Cat. No.: B1676853

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A comprehensive guide for researchers and drug development professionals on two 5-HT6 receptor antagonists.

This guide provides a detailed, data-driven comparison of two selective 5-HT6 receptor antagonists: **MS-245** and Lu AE58054 (idalopirdine). While both compounds target the same receptor, their journey through the drug development pipeline and the breadth of available data are vastly different. Lu AE58054 has been the subject of extensive clinical investigation for neurodegenerative diseases, whereas **MS-245** has primarily been characterized in preclinical research settings.

At a Glance: Key Differences

Feature	MS-245	Lu AE58054 (Idalopirdine)
Target	5-HT6 Receptor	5-HT6 Receptor
Binding Affinity (Ki)	1.5 nM[1]	0.83 nM
Development Stage	Preclinical	Phase III (Failed)[2][3][4]
Primary Therapeutic Area of Investigation	Not clinically defined; studied in models of substance interaction[5][6]	Alzheimer's Disease, Schizophrenia[2][4]
Clinical Data Availability	None	Extensive Phase I, II, and III data available[7][8][9][10][11]

Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds, highlighting the significant disparity in the depth of investigation.

Table 1: In Vitro and Preclinical Data

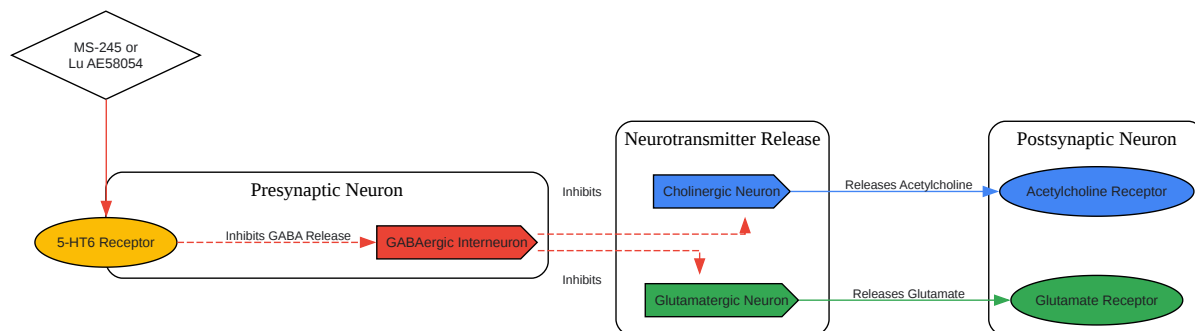
Parameter	MS-245	Lu AE58054 (Idalopirdine)
Chemical Name	5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine[6]	2-(6-Fluoro-1H-indol-3-yl)-N-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)ethanamine[2]
Target	5-HT6 Receptor	5-HT6 Receptor
Binding Affinity (Ki)	1.5 nM[1]	0.83 nM
Preclinical Models	Rodent models of nicotine and amphetamine interaction[5][6]	Rodent models of cognitive impairment in Alzheimer's disease and schizophrenia
Key Preclinical Findings	- Potentiated the effects of nicotine and amphetamine[5] [6]- Modulated dopaminergic neurotransmission[6]	- Reversed cognitive impairment in animal models- Enhanced cholinergic neurotransmission when combined with donepezil

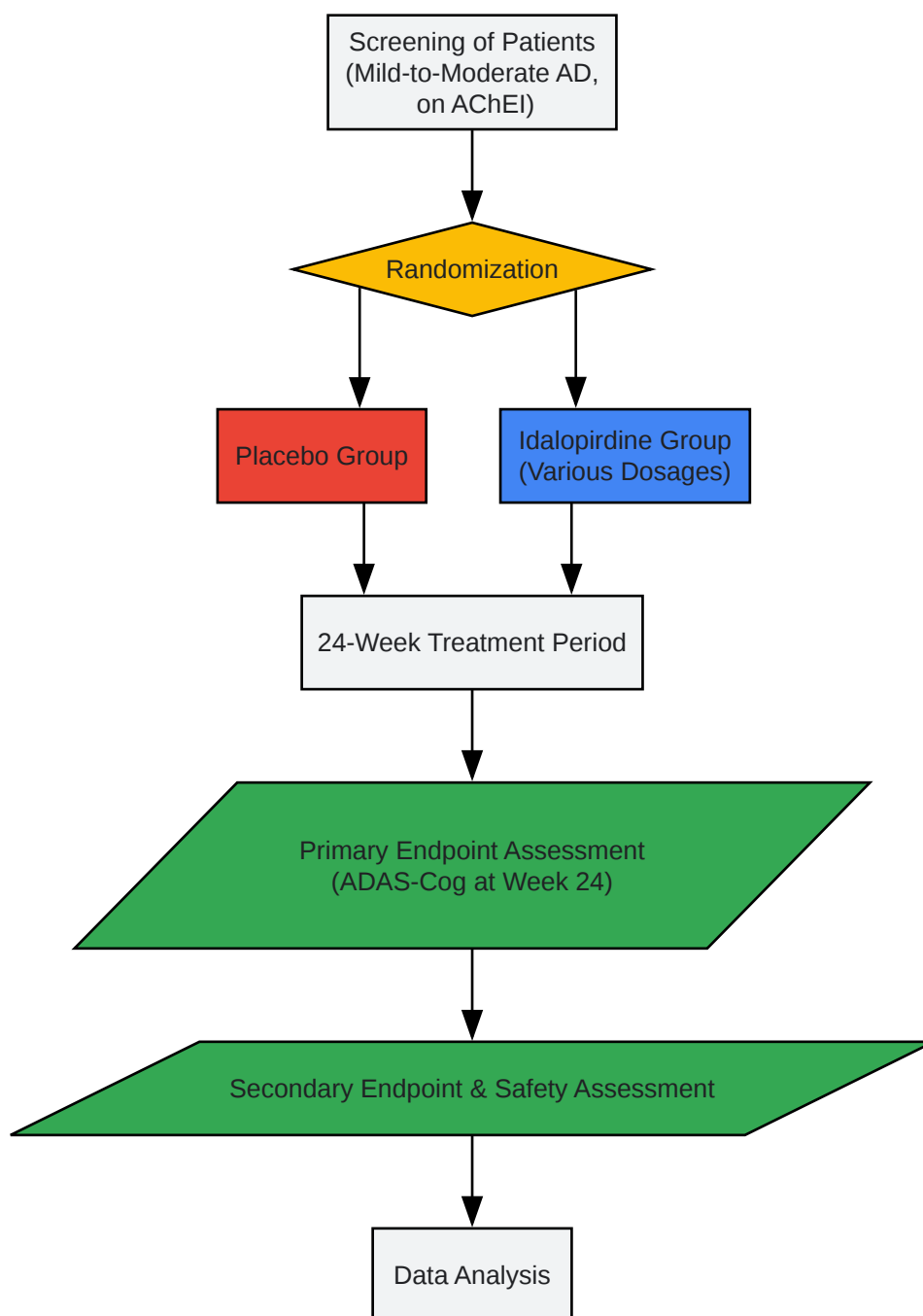
Table 2: Clinical Trial Data

Parameter	MS-245	Lu AE58054 (Idalopirdine)
Phase I	No data available	Completed
Phase II (LADDER Trial)	No data available	Primary Endpoint (ADAS-Cog change from baseline at week 24): -2.16 point difference vs. placebo (p=0.0040)[10] Dosage: 90 mg/day (30 mg three times daily)[10]
Phase III (STARSHINE, STARBEAM, STARBRIGHT Trials)	No data available	Primary Endpoint (ADAS-Cog change from baseline at week 24): Failed to show a significant difference from placebo[3][4][11] Dosages: 10 mg, 30 mg, and 60 mg once daily[8]
Safety and Tolerability	No data available	Generally well-tolerated. Some transient, asymptomatic increases in liver enzymes were noted in the Phase II trial at the 90 mg/day dose.[10][12] The lower doses in Phase III trials did not present major safety concerns.[13]

Mechanism of Action and Signaling Pathways

Both **MS-245** and Lu AE58054 are antagonists of the 5-HT₆ receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and frontal cortex. Blockade of the 5-HT₆ receptor is thought to enhance the release of other neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory. This modulation of cholinergic and glutamatergic systems formed the basis for investigating 5-HT₆ receptor antagonists as potential treatments for cognitive deficits in diseases like Alzheimer's.





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